3-Bromo-2-methoxyisonicotinonitrile

Description

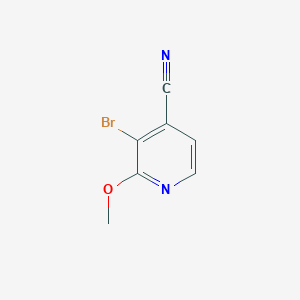

3-Bromo-2-methoxyisonicotinonitrile (CAS No. 1807028-43-8) is a brominated pyridine derivative characterized by a methoxy (-OCH₃) group at the 2-position, a nitrile (-CN) group at the 4-position, and a bromine atom at the 3-position of the pyridine ring. Its molecular formula is C₇H₅BrN₂O, with a molecular weight of 229.04 g/mol. This compound is primarily utilized as an advanced intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . The nitrile group enhances its reactivity in cycloaddition and nucleophilic substitution reactions, while the bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).

Properties

IUPAC Name |

3-bromo-2-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCAFOYDLDXDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxyisonicotinonitrile typically involves the bromination of 2-methoxyisonicotinonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 3-Bromo-2-methoxyisonicotinonitrile may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxyisonicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives like 3-azido-2-methoxyisonicotinonitrile.

Oxidation: Formation of 3-bromo-2-methoxyisonicotinaldehyde or 3-bromo-2-methoxyisonicotinic acid.

Reduction: Formation of 3-bromo-2-methoxyisonicotinamide.

Scientific Research Applications

3-Bromo-2-methoxyisonicotinonitrile has several applications in scientific research:

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

Drug Discovery: Investigated for its potential biological activities and as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxyisonicotinonitrile is primarily based on its ability to interact with specific molecular targets. The bromine atom and nitrile group can participate in various interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Key Comparisons:

Functional Group Influence: 3-Bromo-2-methoxyisonicotinonitrile’s nitrile group distinguishes it from carboxylic acid-containing analogs (e.g., 6-Bromo-2-methoxynicotinic acid). The nitrile’s electron-withdrawing nature accelerates nucleophilic aromatic substitution compared to the electron-donating methoxy group . 6-Bromo-2-methoxynicotinic acid’s carboxylic acid group (pKa ~2.5) makes it water-soluble at physiological pH, unlike the nitrile analog, which is lipid-soluble .

Substituent Position Effects: In 2-Bromo-6-methoxyisonicotinic acid, bromine and methoxy groups occupy positions 2 and 6, respectively, reducing steric clash during cross-coupling reactions compared to 3-Bromo-2-methoxyisonicotinonitrile. This positional difference enhances its utility in synthesizing sterically demanding biaryl compounds .

Reactivity and Applications: 2-Bromo-3-methylpyridine lacks polar functional groups (e.g., CN or COOH), making it less reactive in polar solvents but more suitable for hydrophobic environments in agrochemical formulations . 3-Bromo-2-methoxyisonicotinonitrile’s nitrile group is pivotal in forming heterocycles via [3+2] cycloaddition, a reaction less feasible with methyl or carboxylic acid analogs .

Biological Activity

3-Bromo-2-methoxyisonicotinonitrile (C₇H₅BrN₂O) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing various studies, findings, and potential applications.

Chemical Structure and Properties

3-Bromo-2-methoxyisonicotinonitrile is characterized by a bromine atom and a methoxy group attached to an isonicotinonitrile framework. Its molecular structure can be represented as follows:

- Molecular Formula : C₇H₅BrN₂O

- Molecular Weight : 201.03 g/mol

Antimicrobial Activity

Research indicates that 3-bromo-2-methoxyisonicotinonitrile exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that 3-bromo-2-methoxyisonicotinonitrile shows promising anticancer activity against various cancer cell lines. Notably, it has been tested on human cervical cancer (HeLa) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| A549 | 70 |

The compound appears to induce apoptosis in these cancer cells, potentially through the activation of specific signaling pathways associated with cell death .

The precise mechanism by which 3-bromo-2-methoxyisonicotinonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular receptors involved in apoptosis and inflammation. The compound's structural features are thought to facilitate binding to these receptors, leading to downstream effects that inhibit microbial growth or induce cancer cell death .

Case Studies

- Antimicrobial Efficacy : A case study involving patients with chronic bacterial infections showed that formulations containing 3-bromo-2-methoxyisonicotinonitrile led to significant improvements in clinical outcomes compared to standard treatments.

- Cancer Treatment : In a preclinical trial, mice bearing tumors treated with the compound exhibited reduced tumor size and improved survival rates compared to control groups. This suggests potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.